molecular formula C9H7ClFN B062405 6-chloro-5-fluoro-3-methyl-1H-indole CAS No. 169673-97-6

6-chloro-5-fluoro-3-methyl-1H-indole

Cat. No. B062405
M. Wt: 183.61 g/mol
InChI Key: CURQWZKBAVHJPH-UHFFFAOYSA-N
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Description

“6-chloro-5-fluoro-3-methyl-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

  • HIV Non-nucleoside Reverse Transcriptase Inhibition : B. Mayes et al. (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in developing phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase. This synthesis is significant for HIV treatment research (Mayes et al., 2010).

  • Free Radical Scavenging and DNA Cleavage Activities : Meenakshi Jain et al. (2015) synthesized novel indole derivatives for evaluating their free radical scavenging and DNA cleavage activity. This research highlights the potential of indole derivatives in therapeutic applications (Jain et al., 2015).

  • 5-HT6 Receptor Agonism : Cecilia Mattsson et al. (2013) investigated the structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as agonists for the 5-HT6 receptor. This research is relevant to the development of drugs targeting the serotonin system (Mattsson et al., 2013).

  • Serotonin 5-HT2 Antagonism : J. Perregaard et al. (1992) synthesized a series of 1-phenyl-3-(4-piperidinyl)-1H-indoles with varying substituents, including 6-chloro and 5-fluoro, to create potent and selective antagonists for serotonin 5-HT2 receptors (Perregaard et al., 1992).

  • Antimicrobial, Antiinflammatory, and Antiproliferative Activities : B. Narayana et al. (2009) studied heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides for their antimicrobial, antiinflammatory, and antiproliferative activities, showcasing the potential of indole derivatives in medical applications (Narayana et al., 2009).

  • Photoreaction for Fluorescent Detection of Proteins : C. Ladner et al. (2014) explored the photoreaction of indole compounds with chloroform and other halocompounds, which can be used for fluorescent detection of proteins, opening avenues for novel tryptophan-based fluorophores and protein labeling strategies (Ladner et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

6-chloro-5-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURQWZKBAVHJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597137
Record name 6-Chloro-5-fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-fluoro-3-methyl-1H-indole

CAS RN

169673-97-6
Record name 6-Chloro-5-fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Fan, E Zhang, H Guo, N Mu, D Chen… - Chinese Journal of …, 2020 - sioc-journal.cn
As a typical representative of thiopeptide antibiotics, nosiheptide (NOS) possesses very good antibacterial activity. However, due to poor water solubility and low bioavailability, its …
Number of citations: 4 sioc-journal.cn
范亚飞, 张鄂, 郭恒, 牟柠, 陈单丹, 王文贵, 王守锋… - 有机化学, 2020 - sioc-journal.cn
… 6-Chloro-5-fluoro-3-methyl-1H-indole-2-carboxylic acid (a-5): 0.93 g, 83% yield. 1H NMR (500 MHz, DMSO-d6) δ: 13.09 (s, 1H), 11.59 (s, 1H), 7.65 (d, J=10.1 Hz, 1H), 7.48 (d, J=6.4 Hz, …
Number of citations: 2 sioc-journal.cn

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